MDEA-d11
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Overview
Description
MDEA-d11, also known as N-methyl diethanolamine-d11, is a deuterated form of N-methyl diethanolamine. This compound is often used in scientific research due to its unique properties, which include its ability to act as a solvent and its role in various chemical reactions. The deuterated form, this compound, is particularly useful in nuclear magnetic resonance (NMR) spectroscopy as it helps in reducing background signals, thereby providing clearer results.
Preparation Methods
Synthetic Routes and Reaction Conditions
MDEA-d11 is synthesized through the ethoxylation of methylamine using ethylene oxide. The reaction can be represented as follows: [ \text{CH}_3\text{NH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{N}(\text{C}_2\text{H}_4\text{OH})_2 ] Another route involves the hydroxymethylation of diethanolamine followed by hydrogenolysis .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
MDEA-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-methyl diethanolamine oxides and substituted amines.
Scientific Research Applications
MDEA-d11 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceuticals and as a marker in metabolic studies.
Industry: Used in the production of surfactants, corrosion inhibitors, and gas treatment processes
Mechanism of Action
MDEA-d11 exerts its effects through various mechanisms:
Solvent Action: It acts as a solvent, facilitating the dissolution of other compounds.
Chemical Reactions: Participates in chemical reactions, forming intermediates and final products.
Molecular Targets: Targets specific molecules in biochemical pathways, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Monoethanolamine (MEA): A primary amine used in gas treatment.
Diethanolamine (DEA): A secondary amine with similar applications.
Triethanolamine (TEA): A tertiary amine used in various industrial processes.
Uniqueness
MDEA-d11 is unique due to its deuterated form, which makes it particularly useful in NMR spectroscopy. Its ability to preferentially remove hydrogen sulfide and carbon dioxide from gas streams also sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H13NO2 |
---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)-(trideuteriomethyl)amino]ethanol |
InChI |
InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
CRVGTESFCCXCTH-GILSBCIXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
CN(CCO)CCO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.